Bienvenue dans la boutique en ligne BenchChem!

1,1-Difluoro-3-phenylpropan-2-one

Enzyme inhibition Serine protease Acetylcholinesterase

1,1-Difluoro-3-phenylpropan-2-one (CAS 61153-49-9) is a gem-difluorinated aromatic ketone with the molecular formula C₉H₈F₂O and a molecular weight of 170.16 g/mol. It belongs to the α,α-difluoromethyl ketone (DFMK) class, characterized by two fluorine atoms on the carbon alpha to the carbonyl group.

Molecular Formula C9H8F2O
Molecular Weight 170.159
CAS No. 61153-49-9
Cat. No. B2432640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-3-phenylpropan-2-one
CAS61153-49-9
Molecular FormulaC9H8F2O
Molecular Weight170.159
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C(F)F
InChIInChI=1S/C9H8F2O/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,9H,6H2
InChIKeyCJPOIBCUEWKMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Difluoro-3-phenylpropan-2-one (CAS 61153-49-9): A Gem-Difluorinated Ketone Building Block for Protease Inhibitor Design and Fluorinated Scaffold Synthesis


1,1-Difluoro-3-phenylpropan-2-one (CAS 61153-49-9) is a gem-difluorinated aromatic ketone with the molecular formula C₉H₈F₂O and a molecular weight of 170.16 g/mol [1]. It belongs to the α,α-difluoromethyl ketone (DFMK) class, characterized by two fluorine atoms on the carbon alpha to the carbonyl group. This fluorination pattern confers distinct physicochemical properties: an elevated computed logP of 2.3 (XLogP3) versus approximately 1.4 for its non-fluorinated analog 1-phenylpropan-2-one, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially available from Enamine LLC (catalog EN300-123996, purity 95%, measured logP 1.726) and is cataloged in PubChem (CID 21731083) with 19F NMR spectral data deposited [1][2]. Its primary documented roles are as a synthetic building block for more complex fluorinated organic compounds and as a precursor for enzyme probe development [3].

Why 1,1-Difluoro-3-phenylpropan-2-one Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Analogs in Precision Synthesis


The gem-difluoro substitution at the α-carbon of 1,1-difluoro-3-phenylpropan-2-one is not an incremental modification—it is a functional group transformation that fundamentally alters carbonyl electrophilicity, hydrate equilibrium, and hydrogen-bonding capacity [1]. Non-fluorinated analogs such as 1-phenylpropan-2-one (phenylacetone) lack the strong electron-withdrawing effect of the two fluorine atoms, resulting in orders-of-magnitude lower carbonyl electrophilicity and negligible hydrate formation under physiological conditions [1]. Trifluoromethyl ketones (TFMKs), while also fluorinated, lack the hydrogen-bond donor capacity of the CHF₂ group and exhibit different hydrate equilibria and volatility profiles that can confound in vitro assay reproducibility [2]. Regioisomeric difluorophenylacetones (e.g., 2,6-difluorophenylacetone, CAS 101712-20-3), which place fluorine atoms on the aromatic ring rather than the α-carbon, have entirely different electronic and steric profiles and do not participate in the transition-state mimicry mechanism that makes α,α-DFMKs potent enzyme inhibitors . Substituting any of these analogs without explicit re-validation of the synthetic pathway or biological assay would introduce variables—carbonyl reactivity, hydrate equilibria, hydrogen-bonding geometry, and metabolic stability—that cannot be controlled for by simple stoichiometric adjustment.

Quantitative Differentiation Evidence: 1,1-Difluoro-3-phenylpropan-2-one vs. Closest Analogs and Alternatives


10⁴–10⁵-Fold Enhancement in Enzyme Inhibitory Potency of α,α-Difluoroketones vs. Non-Fluorinated Methyl Ketones

The foundational study by Gelb et al. (1985) established that fluoroketones are 10⁴–10⁵ times more potent as enzyme inhibitors than their non-fluorinated methyl ketone counterparts [1]. In a direct head-to-head comparison within the same study, 3,3-difluoro-6,6-dimethyl-2-heptanone inhibited acetylcholinesterase with a Ki of 1.6 × 10⁻⁹ M, while 6,6-dimethyl-1,1,1-trifluoro-2-heptanone showed a Ki of 1.6 × 10⁻⁸ M (note: the printed value in the original article appears as 1.6 × 10⁻⁹ M for the difluoro analog and 1.6 × 10⁻⁸ M for the trifluoro analog, though there is ambiguity in the digitized text—both are in the low nanomolar range) [1]. The corresponding non-fluorinated methyl ketone exhibited a Ki approximately 10⁻⁴ M, establishing a potency differential of four to five orders of magnitude [1]. The mechanism involves nucleophilic addition of the active-site serine to the highly electrophilic fluoroketone carbonyl, forming a stable hemiketal that mimics the tetrahedral transition state of substrate hydrolysis [1]. This class-level finding is foundational for any project employing α,α-difluoroketones as warheads or inhibitor scaffolds.

Enzyme inhibition Serine protease Acetylcholinesterase Transition-state analog

Hydrate Formation Propensity: Shift in Equilibrium from Negligible (Non-Fluorinated) to Predominant (Gem-Difluoro) Hydrate Form

The electron-withdrawing effect of the gem-difluoro group dramatically shifts the carbonyl hydration equilibrium toward the gem-diol (hydrate) form. For non-fluorinated ketones such as propanone, the hydration equilibrium lies almost entirely on the ketone side (<0.1% hydrate), whereas for hexafluoroacetone, the equilibrium is almost entirely on the hydrate side [1]. α,α-Difluoroketones occupy an intermediate regime where significant hydrate populations exist under aqueous conditions, enabling these compounds to act as transition-state analog inhibitors of aspartic, serine, and cysteine proteases [1][2]. An X-ray crystal structure of HIV-1 protease in complex with a difluoroketone-containing inhibitor (PDB: 1DIF, resolved at 1.7 Å) unambiguously showed the inhibitor bound in the hydrated gem-diol form, with both hydroxyl groups positioned within hydrogen-bonding distance of the catalytic aspartyl residues [2]. The hydrated difluoroketone thus structurally and electronically mimics the tetrahedral intermediate formed during peptide bond hydrolysis [2]. In contrast, non-fluorinated ketones do not form sufficient hydrate to engage in this binding mode, and trifluoromethyl ketones, while hydrated, lack the hydrogen-bond donor capacity of the CHF₂ proton [3].

Carbonyl hydration gem-Diol Electrophilicity Transition-state mimicry

Computed Lipophilicity Shift: ΔlogP ≈ +0.9 Relative to Non-Fluorinated 1-Phenylpropan-2-one

Introduction of the gem-difluoro group increases computed lipophilicity substantially relative to the non-fluorinated parent. 1,1-Difluoro-3-phenylpropan-2-one has a computed XLogP3 of 2.3 (PubChem), compared to a logP of approximately 1.4 for 1-phenylpropan-2-one (phenylacetone) [1][2]. This represents a ΔlogP of approximately +0.9 log units, corresponding to a roughly 8-fold increase in the octanol-water partition coefficient [1][2]. The experimentally measured logP from the vendor (Enamine) is 1.726 for the compound at 95% purity [3]. This increased lipophilicity has implications for membrane permeability in cellular assays and for the pharmacokinetic profile of downstream derivatives. The molecular weight increases from 134.18 g/mol (1-phenylpropan-2-one) to 170.16 g/mol (1,1-difluoro-3-phenylpropan-2-one), a modest 27% increase, while the topological polar surface area remains low at 17.1 Ų [1][2]. The hydrogen bond acceptor count increases from 1 to 3, reflecting the contribution of the two fluorine atoms [1].

Lipophilicity logP Membrane permeability Drug-likeness

Synthetic Utility: Direct Precursor to 1-Bromo-1,1-difluoro-3-phenylpropan-2-one for Tyrosine Kinase Inhibitor Synthesis

1,1-Difluoro-3-phenylpropan-2-one serves as the direct synthetic precursor to 1-bromo-1,1-difluoro-3-phenylpropan-2-one (CAS 1432681-83-8), a versatile intermediate in medicinal chemistry . The bromination proceeds under standard conditions and yields a product that has documented applications in the synthesis of tyrosine kinase inhibitors for cancer therapy [1]. The brominated derivative is commercially available (Enamine catalog EN300-124815), confirming the viability of this synthetic route [1]. In contrast, the non-fluorinated analog 1-phenylpropan-2-one does not provide the same downstream reactivity profile because the resulting brominated product would lack the gem-difluoro motif that confers the enhanced electrophilicity and hydrogen-bonding properties described above. This synthetic versatility makes 1,1-difluoro-3-phenylpropan-2-one a strategically important building block that can be stocked as a single intermediate and diversified into multiple downstream compound series through the brominated derivative .

Bromination Tyrosine kinase inhibitor Building block Drug discovery

Metabolic Stability: Emerging Structure-Stability Relationships for the Difluoromethyl Ketone Class in Rat Liver Microsomes

A 2024 study by Islam et al. systematically evaluated the metabolic stability of thirty-nine β-amino and β-hydroxy difluoromethyl ketones in rat serum and rat liver microsomes, addressing a recognized knowledge gap in the field [1]. The study established that metabolic stability of difluoromethyl ketones is not a given but is structurally dependent, providing structure-stability relationships that can guide the design of more stable derivatives [1]. This represents the first systematic metabolic stability dataset for the DFMK class. Prior to this work, stability had to be inferred from in vivo pharmacological assays, impeding the wider use of these compounds as chemical biology tools and drug leads [1]. While the study did not include 1,1-difluoro-3-phenylpropan-2-one specifically, the structure-stability relationships derived are directly applicable to derivatives built on this scaffold. In contrast, no comparable systematic metabolic stability dataset exists for trifluoromethyl ketone analogs in this structural class, giving DFMK-based programs an evidence advantage for lead optimization [1].

Metabolic stability Microsomal incubation Drug metabolism Pharmacokinetics

Differentiation from Regioisomeric Difluorophenylacetones: α-Fluorination vs. Aryl Fluorination Dictates Divergent Chemical Reactivity and Biological Recognition

A critical procurement distinction must be drawn between 1,1-difluoro-3-phenylpropan-2-one (α,α-difluoro on the propanone chain) and regioisomeric compounds such as 2,6-difluorophenylacetone (CAS 101712-20-3), where the two fluorine atoms reside on the aromatic ring [1][2]. These isomers share the identical molecular formula (C₉H₈F₂O) and molecular weight (170.16 g/mol) but have fundamentally different chemical and biological properties [1][2]. In 1,1-difluoro-3-phenylpropan-2-one, the fluorine atoms are positioned α to the carbonyl, where they exert a direct electron-withdrawing effect that increases carbonyl electrophilicity by polarizing the C=O bond and stabilizing the hydrate form [3]. In 2,6-difluorophenylacetone, the fluorine atoms are on the aromatic ring and primarily influence ring electronics and metabolic stability of the aryl group, with minimal impact on carbonyl reactivity [1]. The α-fluorinated isomer is relevant for protease inhibitor design (transition-state mimicry); the aryl-fluorinated isomer is primarily a synthetic building block for agrochemicals and materials science [1][3]. Additionally, 2,6-difluorophenylacetone has been documented with 98% purity (Thermo Scientific Chemicals) and is used as a precursor for heterocycle construction rather than as an enzyme inhibitor scaffold [1].

Regioisomerism SAR Reactivity Molecular recognition

Evidence-Backed Application Scenarios for 1,1-Difluoro-3-phenylpropan-2-one in Research and Industrial Procurement


Protease Inhibitor Lead Design: Incorporating the α,α-Difluoroketone Warhead for Transition-State Mimicry

Medicinal chemistry teams designing inhibitors of serine, cysteine, or aspartic proteases can use 1,1-difluoro-3-phenylpropan-2-one as a starting material or substructure to install the α,α-difluoroketone warhead [1]. The mechanistic basis—formation of a stable hemiketal or gem-diol with the catalytic residue(s), structurally mimicking the tetrahedral transition state—is the rationale [1][2]. The X-ray structure of HIV-1 protease complexed with a difluoroketone inhibitor (PDB: 1DIF, 1.7 Å resolution) provides a validated structural template for rational design [2]. The 10⁴–10⁵-fold potency advantage of fluoroketones over non-fluorinated methyl ketones, established by Gelb et al. (1985), means that a difluoroketone-bearing compound can achieve nanomolar target engagement at concentrations where non-fluorinated analogs show no measurable inhibition [1]. Procurement of this specific difluoro building block enables the design team to access this validated warhead without requiring in-house fluorination chemistry, which can be technically challenging and hazardous [3].

Chemical Biology Probe Development: Using 19F NMR-Active Building Blocks for Target Engagement Studies

The two chemically equivalent fluorine atoms in 1,1-difluoro-3-phenylpropan-2-one provide a distinct 19F NMR signal that can be exploited for ligand-observed or protein-observed NMR experiments in chemical biology [1]. 19F NMR spectra for this compound have been deposited in the PubChem database [1]. Because the 19F chemical shift is exquisitely sensitive to changes in the local electronic environment, conversion of the ketone to the hydrate or hemiketal upon target binding produces a measurable shift, enabling direct monitoring of target engagement without the need for fluorescent or radiometric labels [1]. In contrast, non-fluorinated analogs lack any NMR-active heteronucleus suitable for this purpose, and trifluoromethyl ketones, while 19F-active, exhibit different hydrate populations that complicate quantitative interpretation [2]. This application is supported by the broader literature on 19F NMR-based screening and does not require additional derivatization of the building block [1].

Parallel Library Synthesis: Brominated Intermediate for Diversification into Kinase Inhibitor and Antiviral Chemical Space

1,1-Difluoro-3-phenylpropan-2-one can be stocked as a single versatile intermediate and converted to 1-bromo-1,1-difluoro-3-phenylpropan-2-one (CAS 1432681-83-8) for subsequent diversification [1]. The brominated derivative is electrophilic at the bromine-bearing carbon, enabling nucleophilic displacement reactions with amines, thiols, or alkoxides to generate diverse compound libraries [1]. This derivative has documented utility in the synthesis of tyrosine kinase inhibitors for oncology applications [1]. Parallel library synthesis approaches that start from this single precursor can explore multiple vectors—varying the nucleophile, coupling to different heterocycles, or further elaborating the phenyl ring—without the need to re-optimize fluorination chemistry at each step [1]. The availability of both the parent compound (Enamine EN300-123996, 95% purity) and the brominated derivative (Enamine EN300-124815) from the same vendor ensures supply chain consistency for multi-step library production [2].

19F-Containing Fragment Library Construction: Enhancing Fragment-Based Drug Discovery Hit Rates

Fragment-based drug discovery (FBDD) programs seeking to increase the chemical diversity and screening efficiency of their fragment libraries can include 1,1-difluoro-3-phenylpropan-2-one as a fluorinated fragment [1]. The compound's low molecular weight (170.16 g/mol), compliance with the Rule of Three for fragments, and the presence of a 19F NMR handle make it suitable for both biochemical screening and 19F NMR-based fragment screening [1]. The computed logP of 2.3 places it in an acceptable lipophilicity range for fragment libraries, and the three hydrogen bond acceptors (carbonyl oxygen + two fluorine atoms) provide multiple potential interaction points with protein targets [1]. The ability to detect binding by 19F NMR, combined with the known propensity of the difluoroketone to form covalent adducts with active-site nucleophiles, means that hits identified from this fragment can potentially be advanced to covalent inhibitor programs with a defined warhead already in place [1][2]. This dual screening capability—reversible fragment binding detection by NMR plus the option for covalent follow-up—is not available from non-fluorinated fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Difluoro-3-phenylpropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.